N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline is an organic compound characterized by its complex structure, which includes multiple aniline groups attached to a trimethylphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(anilinomethyl)-2,4,6-trimethylbenzyl chloride with aniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Bromine, nitric acid, sulfuric acid, acetic acid as solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used as a monodentate transient directing group in palladium-catalyzed reactions.
Uniqueness
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline stands out due to its multiple aniline groups and trimethylphenyl core, which confer unique reactivity and stability
Properties
Molecular Formula |
C30H33N3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline |
InChI |
InChI=1S/C30H33N3/c1-22-28(19-31-25-13-7-4-8-14-25)23(2)30(21-33-27-17-11-6-12-18-27)24(3)29(22)20-32-26-15-9-5-10-16-26/h4-18,31-33H,19-21H2,1-3H3 |
InChI Key |
AKBFUAPLAQSPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CNC2=CC=CC=C2)C)CNC3=CC=CC=C3)C)CNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.